molecular formula C27H21N3O6 B2397317 ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877656-51-4

ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No. B2397317
CAS RN: 877656-51-4
M. Wt: 483.48
InChI Key: VABNFMSOUHNLBN-UHFFFAOYSA-N
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Description

This compound is a derivative of benzofuro[3,2-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple ring systems and functional groups. The benzofuro[3,2-d]pyrimidin core would likely contribute significant aromatic character to the molecule, while the acetamido and benzoate groups would introduce additional polar functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Chemistry and Synthesis Techniques

The compound has been involved in studies focusing on the chemistry of sym-tetrazine, where derivatives like ethyl benzoate thiocarbohydrazone have been synthesized and analyzed for their chemical properties and reactions (Postovskii, Ershov, Sidorov, & Serebryakova, 1977). Additionally, its derivatives have been utilized in the synthesis of novel dyes, highlighting the compound's utility in creating new materials with specific optical properties (Karcı & Demirçalı, 2006).

Structural Analysis and Characterization

Research has also been conducted on the structural aspects of similar compounds, providing insights into their molecular configurations and interactions. For instance, the crystal structure of dabigatran etexilate tetrahydrate, a related compound, has been detailed, offering understanding of its molecular geometry and intramolecular hydrogen bonding (Liu, Zhang, Cai, Xu, & Shen, 2012).

Novel Syntheses and Biological Evaluations

Further, innovative synthetic methods have been developed to create new derivatives of this compound, which have been evaluated for their biological activities. For example, one study focused on the microwave-assisted synthesis of novel benzothiazole containing derivatives, demonstrating the compound's role in facilitating efficient and environmentally friendly synthetic routes (Bhoi, Borad, Pithawala, & Patel, 2016). Another study synthesized α-ketoamide derivatives using this compound as a precursor, showcasing its utility in producing compounds with potential biological applications (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it were a potential drug, future research might focus on optimizing its activity and selectivity, or on developing methods for its large-scale synthesis .

properties

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O6/c1-2-35-26(33)17-12-14-18(15-13-17)28-22(31)16-29-23-20-10-6-7-11-21(20)36-24(23)25(32)30(27(29)34)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABNFMSOUHNLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

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